molecular formula C11H15BrN2OS B1399212 1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone CAS No. 1361116-89-3

1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone

Cat. No. B1399212
M. Wt: 303.22 g/mol
InChI Key: OQBAZJWBMIPVNX-UHFFFAOYSA-N
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Description

The compound “1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone” is a derivative of thiazole . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis and Biological Activities

  • A study by Abdel‐Aziz et al. (2011) described the synthesis of a structurally similar compound, 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone. This compound demonstrated significant immunosuppressive and immunostimulatory activities on macrophages and T-lymphocytes. Additionally, it was a potent inhibitor of LPS-stimulated NO generation and exhibited cytotoxicity against various cancer cell lines, suggesting potential for development in cancer therapy and immunomodulation (Abdel‐Aziz et al., 2011).

Antimicrobial and Antitubercular Activities

  • Nural et al. (2018) synthesized a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives and evaluated their antimicrobial properties. The study found significant antibacterial activity against various bacterial strains, including M. tuberculosis, indicating these compounds' potential as antimycobacterial agents (Nural et al., 2018).

Antitumor and Antileukemic Properties

  • The research by Lefranc et al. (2013) on 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (a similar compound) revealed its potential as an anti-cancer agent. The compound showed significant in vitro growth inhibitory activity on human cancer cell lines, through the inhibition of Na+/K(+)-ATPase and Ras oncogene activity. These findings suggest a possible application in cancer treatment, particularly in gliomas and melanomas (Lefranc et al., 2013).

Antiviral Activity

  • Attaby et al. (2006) synthesized 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives, which exhibited promising antiviral activities against HSV1 and HAV-MBB. This indicates the potential of such compounds in developing new antiviral drugs (Attaby et al., 2006).

Future Directions

Thiazole derivatives have been the subject of extensive research due to their diverse biological activities and potential therapeutic applications . Future research may focus on the design and development of new thiazole derivatives, including “1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone”, with improved efficacy and safety profiles .

properties

IUPAC Name

1-[3-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2OS/c1-7-10(12)16-11(13-7)9-4-3-5-14(6-9)8(2)15/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBAZJWBMIPVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCN(C2)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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